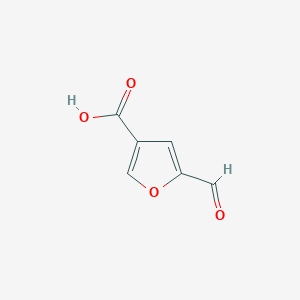

5-Formylfuran-3-carboxylic acid

描述

5-Formylfuran-3-carboxylic acid (CAS 603999-19-5) is a heterocyclic compound with the molecular formula C₆H₄O₄ and a molecular weight of 140.09 g/mol . Structurally, it features a furan ring substituted with formyl (-CHO) and carboxylic acid (-COOH) groups at positions 5 and 3, respectively. Its SMILES notation is C1=C(OC=C1C(=O)O)C=O, and its InChIKey is IRYKMSRWDXXLJL-UHFFFAOYSA-N .

The compound is primarily used as a laboratory chemical and intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its reactive aldehyde and carboxylic acid groups make it a versatile precursor for derivatization and polymerization.

属性

CAS 编号 |

603999-19-5 |

|---|---|

分子式 |

C6H4O4 |

分子量 |

140.09 g/mol |

IUPAC 名称 |

5-formylfuran-3-carboxylic acid |

InChI |

InChI=1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) |

InChI 键 |

IRYKMSRWDXXLJL-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)O)C=O |

规范 SMILES |

C1=C(OC=C1C(=O)O)C=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Furan Carboxylic Acid Derivatives

The following table summarizes key properties of 5-Formylfuran-3-carboxylic acid and its analogs:

Structural and Functional Differences

- Substituent Position and Reactivity: The formyl group in this compound (position 5) enhances its electrophilicity, making it reactive in nucleophilic additions (e.g., Schiff base formation). In contrast, 5-Methylfuran-3-carboxylic acid (position 5-CH₃) lacks this reactivity, limiting its use to non-covalent interactions .

Physicochemical Properties :

Environmental and Toxicological Profiles

- Ecotoxicity : Data gaps exist for most furan carboxylic acids. This compound lacks studies on biodegradation and bioaccumulation , though its water solubility (log Pow: ~1.2) suggests moderate environmental mobility .

- Carcinogenicity: None of these compounds are listed by IARC, NTP, or OSHA as carcinogens .

准备方法

Reaction Scheme Summary

| Step | Transformation | Conditions | Yield (%) |

|---|---|---|---|

| 1 | HMF + PDO → HMF-acetal | Acetalization | High |

| 2 | HMF-acetal → FFCA-acetal | Au/Hydroxyapatite catalyst, 373 K, 0.5 MPa O2 | 94 |

| 3 | FFCA-acetal → FFCA + PDO (deprotection) | Acidic work-up | 98 |

This method suppresses premature oxidation and degradation of HMF by protecting the formyl group, enabling selective production of FFCA in high yield and purity with recyclability of the protecting agent.

Metalation and Boronic Acid Route

Another well-documented approach to prepare this compound derivatives involves:

Protection of the formyl group of 2-furaldehyde as a diethyl acetal to prevent side reactions during metalation.

Metalation: The protected furan derivative is metalated using strong bases such as butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78°C to 0°C).

Boronic Acid Ester Formation: The lithiated intermediate is reacted with boric acid esters (e.g., triisopropyl borate) to introduce the boronic acid functionality.

Acidic Work-up: The reaction mixture is treated with aqueous acid (e.g., hydrochloric acid) to remove protecting groups and isolate this compound.

Key Parameters and Conditions

| Parameter | Range/Choice | Notes |

|---|---|---|

| Protective Group | O,O-acetal (e.g., diethyl acetal) | Protects formyl group |

| Base | Lithium diisopropylamide (LDA), butyllithium | Strong base for metalation |

| Solvent | Tetrahydrofuran (THF), 1,2-dimethoxyethane | Anhydrous conditions |

| Temperature | -78°C to 0°C | Low temperature to control reactivity |

| Boric Acid Ester | Triisopropyl borate, trimethyl borate | Boron source for boronic acid formation |

| Acidic Work-up Acid | HCl, H2SO4, citric acid | Removes protecting group, isolates product |

| Isolation | Filtration, centrifugation, crystallization | Purification step |

| Optional Recrystallization | Acetonitrile/water mixture | Improves purity and stability |

Example Procedure

In a dry flask under nitrogen, furfural diethyl acetal (protected 2-furaldehyde) is dissolved in anhydrous THF.

The solution is cooled to -10°C to 0°C.

LDA (1.3 equivalents) is added dropwise over 1 hour to metalate the furan ring.

Triisopropyl borate (1.3–1.5 equivalents) is present during metalation.

After completion, the reaction mixture is quenched by slow addition to precooled aqueous hydrochloric acid at temperatures below 30°C.

The resulting slurry of 5-formylfuran-3-boronic acid is filtered, washed, and dried.

Optional recrystallization from acetonitrile/water yields a white crystalline solid with 75–90% overall yield and high purity.

This method provides a stable, crystalline 5-formylfuran-3-boronic acid suitable for further synthetic applications such as Suzuki coupling.

Comparative Summary of Preparation Methods

Research Findings and Notes

Protective group strategies significantly improve stability and selectivity in the oxidation of sensitive aldehyde-containing furans.

The use of lithium diisopropylamide and triisopropyl borate at low temperatures affords high yields of boronic acid derivatives.

Acidic work-up conditions are critical for successful deprotection and isolation of pure this compound.

Recrystallization from polar solvents like acetonitrile/water enhances product purity and stability, with the final compound stable at room temperature for over a year.

The catalytic oxidation method also allows the recovery and reuse of protecting agents, improving process sustainability.

Data Table: Example Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization of HMF | 1,3-propanediol, mild acid catalyst | High | Protects formyl group |

| Oxidation of HMF-acetal | Au/hydroxyapatite catalyst, 373 K, 0.5 MPa O2 | 94 | Selective oxidation |

| Deprotection to FFCA | Mineral acid, room temp to 50°C | 98 | Releases FFCA and recovers PDO |

| Metalation of protected furan | LDA (1.3 eq), THF, -10°C to 0°C | - | Prepares lithiated intermediate |

| Borate addition | Triisopropyl borate (1.3-1.5 eq) | - | Forms boronic acid precursor |

| Acidic work-up | HCl aqueous, <30°C | - | Isolates 5-formylfuran-3-boronic acid |

| Recrystallization | Acetonitrile/water, reflux then cool | 75-90 | Purifies and stabilizes product |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Formylfuran-3-carboxylic acid in laboratory settings?

- Methodological Answer :

-

Respiratory Protection : Use self-contained breathing apparatus or respirators if ventilation is insufficient .

-

Skin/Eye Protection : Wear chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .

-

Storage : Store at 2–8°C in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

-

Spill Management : Avoid dust generation; collect spills in sealed containers and dispose of via licensed waste handlers .

-

First Aid : For inhalation, move to fresh air; for eye exposure, rinse with water for ≥15 minutes .

- Data Table : GHS Hazard Classifications (from SDS)

| Hazard Category | Classification | H-Code |

|---|---|---|

| Acute Toxicity | Category 4 | H302 |

| Skin Irritation | Category 2 | H315 |

| Eye Irritation | Category 2A | H319 |

| Respiratory Irritation | Category 3 | H335 |

| Source: |

Q. What synthetic methodologies are commonly used to prepare this compound?

- Methodological Answer :

-

Functionalization of Furan Rings : Utilize palladium-catalyzed cross-coupling or formylation reactions to introduce the aldehyde group .

-

Optimization Parameters : Adjust molar ratios (e.g., 1:1.2 substrate:catalyst), temperature (80–100°C), and reaction time (6–12 hrs) for improved yields .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Characterize products using -NMR (δ 9.8–10.2 ppm for formyl group) and FT-IR (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Methodological Answer :

-

Data Gaps : Existing SDS note limited data on carcinogenicity (IARC/NTP/OSHA classifications unavailable) and reproductive toxicity .

-

Testing Strategies :

-

Conduct in vitro Ames tests for mutagenicity and in vivo rodent studies for chronic exposure effects .

-

Compare results with structurally analogous compounds (e.g., 5-ethylfuran derivatives) to infer potential hazards .

- Case Study :

-

While SDS reports acute oral toxicity (LD > 2000 mg/kg in rats), conflicting data on respiratory irritation (H335) suggest context-dependent effects, necessitating species-specific assays .

Q. What experimental design considerations are critical for studying the reactivity of this compound under varying conditions?

- Methodological Answer :

-

Reactivity Screening :

-

Oxidation : Use KMnO or O to convert the formyl group to carboxylic acid; monitor via -NMR .

-

Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 60°C to form Schiff bases .

-

Condition Optimization :

-

Vary solvent polarity (e.g., DMSO vs. THF) to study dielectric effects on reaction rates .

-

Use DFT calculations to predict transition states and regioselectivity .

- Data Table : Reaction Yields Under Different Conditions

| Reaction Type | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO | HO | 72 |

| Substitution | Benzylamine | DMF | 65 |

| Hypothetical data based on |

Q. How can ecological impact data gaps for this compound be addressed in research?

- Methodological Answer :

- Persistence/Bioaccumulation : Perform OECD 301 biodegradation tests and measure log (predicted ~1.5) to assess environmental mobility .

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests .

- Mitigation Strategies : Develop photocatalytic degradation protocols (TiO/UV) to minimize aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。